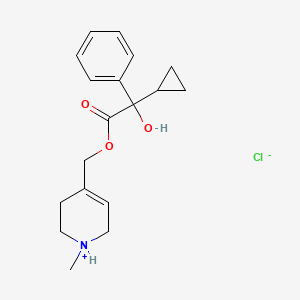

alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl

Description

Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl is a synthetic organic compound featuring a cyclopropyl-substituted mandelic acid core esterified to a 1-methyl-1,2,3,6-tetrahydro-4-pyridylmethyl group. The tetrahydro-pyridyl moiety is structurally analogous to neuroactive compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), but the cyclopropylmandelic acid ester introduces distinct steric and electronic properties that may influence receptor binding, metabolic stability, and toxicity .

Properties

CAS No. |

101710-93-4 |

|---|---|

Molecular Formula |

C18H24ClNO3 |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclopropyl-2-hydroxy-2-phenylacetate;chloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-19-11-9-14(10-12-19)13-22-17(20)18(21,16-7-8-16)15-5-3-2-4-6-15;/h2-6,9,16,21H,7-8,10-13H2,1H3;1H |

InChI Key |

VNKAUVLRVFHBCJ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CCC(=CC1)COC(=O)C(C2CC2)(C3=CC=CC=C3)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl involves multiple steps, starting with the preparation of the cyclopropylmandelic acid. This can be achieved through the cyclopropanation of mandelic acid derivatives using reagents such as diazomethane or Simmons-Smith reagents. The next step involves esterification with (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol under acidic conditions to form the desired ester. The final step is the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and large-scale esterification processes. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

Reduction: Formation of cyclopropyl alcohols.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mandelic Acid, α-isopropyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester

- Molecular Formula: C₁₈H₂₅NO₃ (Molecular Weight: 303.40 g/mol) .

- Key Differences: The α-isopropyl substituent replaces the cyclopropyl group in the target compound. CAS Registry: 93101-83-8 .

| Property | Target Compound (Cyclopropyl) | α-Isopropyl Analog |

|---|---|---|

| Core Substituent | Cyclopropyl | Isopropyl |

| Molecular Weight | ~300–310 g/mol (estimated) | 303.40 g/mol |

| Ester Group | Tetrahydro-pyridylmethyl | Tetrahydro-pyridylmethyl |

| Potential Bioactivity | Neuroactive (hypothesized) | Undisclosed |

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

- Structure : Features a phenyl group instead of a mandelic acid ester.

- Biological Impact : MPTP is a neurotoxindopaminergic neuron degeneration, leading to Parkinsonism in humans and animal models .

- Comparison: The tetrahydro-pyridyl group is common, but the mandelic acid ester in the target compound likely prevents conversion to the toxic metabolite MPP⁺ (unlike MPTP’s oxidation pathway).

Modafinil in MPTP Models

- Relevance : Modafinil demonstrates neuroprotection against MPTP-induced dopamine depletion in marmosets, preserving 41% of striatal dopamine levels compared to 5% in controls .

- Comparison: The target compound’s tetrahydro-pyridyl ester may interact with monoaminergic systems similarly to MPTP but without inducing toxicity due to structural modifications. Hypothesis: Alpha-cyclopropylmandelic acid derivatives could synergize with modafinil-like agents to enhance neuroprotection.

8-O-Acetylshanzhiside Methyl Ester

- Structure : A cyclopenta[c]pyran derivative with multiple hydroxyl and ester groups.

- Functional Comparison :

- Both compounds feature methyl esters, but 8-O-acetylshanzhiside is used as a reference standard and synthetic precursor, highlighting the versatility of ester groups in drug design .

- Metabolic Stability : Ester hydrolysis rates may differ significantly due to the tetrahydro-pyridyl group’s electron-withdrawing effects in the target compound.

Research Findings and Implications

- Neurotoxicity vs. Neuroprotection :

- MPTP’s phenyl-tetrahydro-pyridyl structure causes neurodegeneration, while modafinil’s protective effects in MPTP models suggest structural nuances dictate biological outcomes .

- The target compound’s cyclopropylmandelic acid ester may mitigate neurotoxicity by hindering metabolic activation to reactive intermediates.

- Pharmacological Potential: The ester linkage and cyclopropyl group could enhance blood-brain barrier penetration compared to α-isopropyl analogs . Further studies are needed to assess dopamine receptor affinity or monoamine oxidase (MAO) interactions.

Biological Activity

Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl is a compound that combines the structural features of mandelic acid with a cyclopropyl group and a tetrahydropyridine moiety. This unique combination may lead to distinct biological activities not observed in other similar compounds. Understanding its biological activity is crucial for potential therapeutic applications.

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₅ClN₂O₂

- Molecular Weight : 270.72 g/mol

Antimicrobial Activity

Mandelic acid derivatives, including alpha-cyclopropylmandelic acid, have demonstrated significant antimicrobial properties. A study comparing the biological activity of mandelic acid and its alkali metal salts revealed that these compounds exhibit varying degrees of antibacterial activity against E. coli strains. The effectiveness was influenced by the type of salt-forming metal and the concentration used .

| Compound | Antimicrobial Activity | Notes |

|---|---|---|

| Mandelic Acid | Moderate | Effective against E. coli |

| Li Salt | High | Enhanced activity in wastewater environments |

| Na Salt | Moderate | Variable efficacy based on concentration |

Cytotoxicity and Genotoxicity

Research indicates that mandelic acid and its derivatives can induce oxidative stress, leading to cytotoxic and genotoxic effects. The generation of reactive oxygen species (ROS) was identified as a primary mechanism of action. In studies involving wastewater environments, both raw and treated wastewaters altered the antimicrobial activity of mandelic acid and its salts significantly .

The unique structure of alpha-cyclopropylmandelic acid may influence its interaction with biological targets. The cyclopropyl group can enhance lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets. Additionally, the tetrahydropyridine moiety may contribute to binding affinity with specific receptors or enzymes.

Case Studies

- Study on E. coli Viability : In a controlled experiment, various concentrations of alpha-cyclopropylmandelic acid were tested against E. coli (ATCC 25922). Results showed a dose-dependent inhibition of bacterial growth, with notable effectiveness at higher concentrations (5 mg/ml) compared to lower concentrations (0.3125 mg/ml) .

- Oxidative Stress Induction : Another study assessed the genotoxic effects of mandelic acid derivatives in microbial biosensors exposed to oxidative stress conditions. The findings indicated that mandelic acid salts significantly increased ROS production, correlating with enhanced cytotoxicity .

Applications in Drug Development

The structural characteristics of alpha-cyclopropylmandelic acid make it a candidate for drug development, particularly in creating prodrugs or self-immolative linkers for targeted drug delivery systems. Its ability to release active pharmaceutical ingredients upon enzymatic cleavage presents opportunities for developing therapies with enhanced specificity and reduced side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.